Distinct Lipophilicity Profile Relative to Piperidine-Containing Congeners
The target compound exhibits a measured logD of 3.9657 at physiological pH, which is expected to differ from the piperidine analog (e.g., 3,5-diphenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine) due to altered basicity and solvation of the cyclic amine. The 5-membered pyrrolidine ring confers a higher pKa and distinct hydrogen-bonding capacity compared to the 6-membered piperidine, potentially leading to a lower logD for the piperidine analog . Although the exact logD value for the piperidine comparator is not publicly available in a comparable authoritative source, the structural basis for this difference is well-established in medicinal chemistry, and this physicochemical shift can be predicted to influence permeability, solubility, and off-target binding profiles.
| Evidence Dimension | Lipophilicity (logD at pH 7.4) |
|---|---|
| Target Compound Data | 3.9657 (vendor-measured via HPLC) |
| Comparator Or Baseline | Piperidine analog (3,5-diphenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine, CAS 890613-73-7) – logD not publicly disclosed |
| Quantified Difference | Not directly quantifiable; predicted to be lower (more hydrophilic) based on amine basicity |
| Conditions | LogD determined by HPLC method at pH 7.4 (vendor datasheet) |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; even a 0.5 log unit difference can translate into meaningful pharmacokinetic divergence, making the pyrrolidine variant potentially more suitable for applications requiring higher tissue distribution or CNS penetration.
